![molecular formula C9H9NO3 B063788 methyl 4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate CAS No. 164667-61-2](/img/structure/B63788.png)
methyl 4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of methyl 4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate involves a two-step process starting with the Vilsmeier-Haack reaction, leading to the formation of various derivatives. One study outlines the synthesis and reactions of new derivatives of furo[3,2-b]pyrrole, demonstrating the versatility and reactivity of this compound in organic synthesis. Microwave irradiation has been shown to affect the reaction times and yields of these syntheses, indicating the efficiency of modern synthetic methods in optimizing these processes (Zemanová & Gašparová, 2013).
Molecular Structure Analysis
The molecular and crystal structures of methyl 4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate derivatives have been extensively studied through X-ray diffraction and ab initio calculations. These studies have led to insights into the aromatic character of the furo[3,2-b]pyrrole and its derivatives, emphasizing the topological nature's role in determining aromaticity. This aromaticity significantly influences the stability and chemical reactivity of these compounds (Cyrański et al., 2001).
Chemical Reactions and Properties
Methyl 4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate participates in various chemical reactions, leading to a wide range of derivatives. These reactions include intramolecular azo coupling, reactions with heterocyclic amines, and the formation of pyrrolo[3,4-c]pyridazine-5-carboxylates. Such diversity in reactivity showcases the compound's utility in synthesizing novel organic molecules with potential applications in material science and pharmacology (Galenko et al., 2016).
Scientific Research Applications
Synthesis and Derivative Formation
Synthesis and Derivative Reactions
Methyl 4H-furo[3,2-b]pyrrole-5-carboxylate has been synthesized through a two-step process, leading to derivatives such as furo[3,2-b]pyrrole-2-aldoxime and methyl 2-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-furo[3,2-b]pyrrole-5-carboxylate. These compounds were obtained using Vilsmeier-Haack reaction and subsequent reactions under microwave irradiation or classical heating, showcasing the versatility of this compound in synthesizing a range of derivatives for further applications in chemistry (Zemanová & Gašparová, 2013).
Oxiranylmethyl Derivatives
Further research led to the preparation of methyl 4-oxiranylmethyl-4H-furo[3,2-b]pyrrole-5-carboxylates, which undergo reactions to produce N-2-hydroxy-3-heteroaminopropyl-substituted compounds. This demonstrates the compound's utility in generating functionally diverse structures, useful in material science and organic synthesis (Krutošíková et al., 2001).
Microwave Irradiation Effects
The impact of microwave irradiation on the synthesis of methyl 4-(methoxymethyl)furo[3,2-b]pyrrole-5-carboxylate derivatives was explored. It was found that microwave irradiation could significantly shorten reaction times while maintaining comparable yields, highlighting an efficient method for synthesizing these derivatives (Krutošíková et al., 2000).
Aromaticity and Structural Analysis
Studies on the aromaticity of dihetero analogues of pentalene dianion involving methyl furo[3,2-b]pyrrole-5-carboxylate derivatives utilized X-ray diffraction and ab initio calculations. These studies revealed insights into the aromatic character and stability of the compounds, providing valuable information for designing new materials and molecules (Cyrański et al., 2001).
Antibacterial Activity
Derivatives synthesized from methyl 4H-furo[3,2-b]pyrrole-5-carboxylate, such as furo[2',3':4,5]pyrrolo[1,2-d][1,2,4]triazin-8(7H)-ones, were evaluated for their antibacterial activity. This highlights the potential of these compounds in medicinal chemistry and drug development (Zemanov et al., 2017).
Safety and Hazards
“Methyl 4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate” is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements for this compound are H302 (Harmful if swallowed) and H318 (Causes serious eye damage) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P302+P352), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
properties
IUPAC Name |
methyl 4-methylfuro[3,2-b]pyrrole-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-10-6-3-4-13-8(6)5-7(10)9(11)12-2/h3-5H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLHDMNYTHYLWHL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C1C(=O)OC)OC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40425091 |
Source


|
| Record name | methyl 4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40425091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
164667-61-2 |
Source


|
| Record name | Methyl 4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=164667-61-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | methyl 4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40425091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


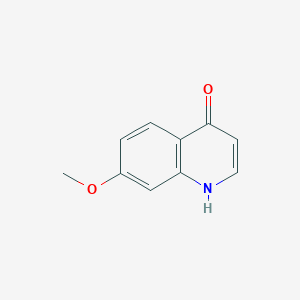
![3,3-dimethyl-2H-furo[2,3-b]pyridine](/img/structure/B63710.png)


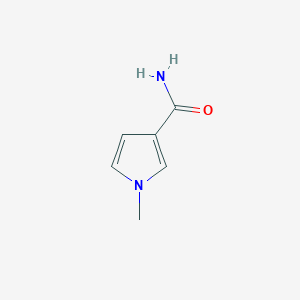
![1-Methyl-1H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B63721.png)
![5,7-Bis(trifluoromethyl)-3-cyano-2-(methylthio)pyrazolo[1,5-a]pyrimidine](/img/structure/B63722.png)
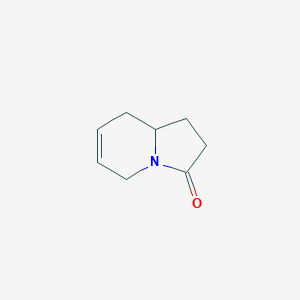
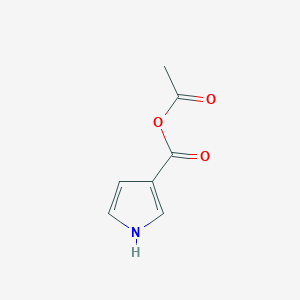
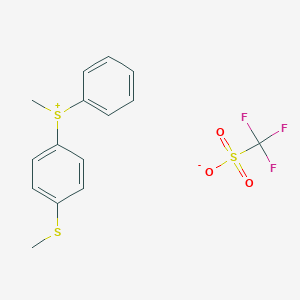


![6-Ethyl-3-nitro-1,3,5-triazabicyclo[3.1.0]hexane](/img/structure/B63741.png)